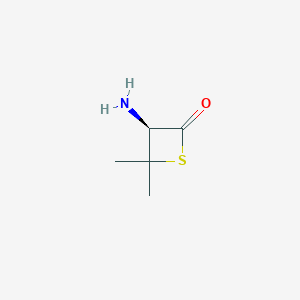
(3R)-3-Amino-4,4-dimethylthietan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-4,4-dimethylthietan-2-one is a chiral compound with a unique thietane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group and a ketone functionality within a constrained ring system makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-4,4-dimethylthietan-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable thioester with an amine, followed by cyclization to form the thietane ring. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-4,4-dimethylthietan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3R)-3-Amino-4,4-dimethylthietan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-4,4-dimethylthietan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Alkylglutamates: These compounds share a similar chiral center and functional groups but differ in their overall structure and reactivity.
(3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol: Another compound with a chiral center and a constrained ring system, used in different applications.
Uniqueness
(3R)-3-Amino-4,4-dimethylthietan-2-one is unique due to its thietane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of enzyme mechanisms.
Propriétés
Formule moléculaire |
C5H9NOS |
|---|---|
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
(3R)-3-amino-4,4-dimethylthietan-2-one |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3/t3-/m0/s1 |
Clé InChI |
JZFGFIVMLZJKFB-VKHMYHEASA-N |
SMILES isomérique |
CC1([C@H](C(=O)S1)N)C |
SMILES canonique |
CC1(C(C(=O)S1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


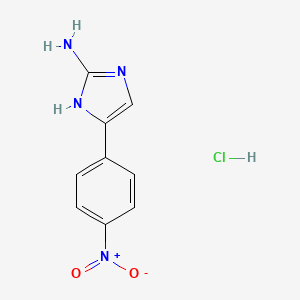
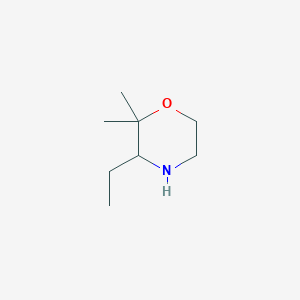
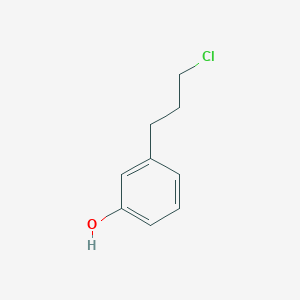
![2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13235705.png)
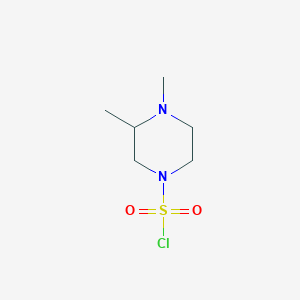
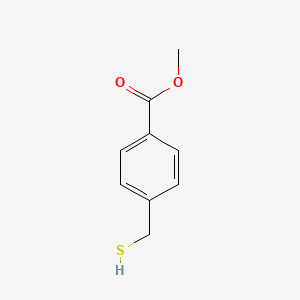
![3-[1-(2-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13235720.png)
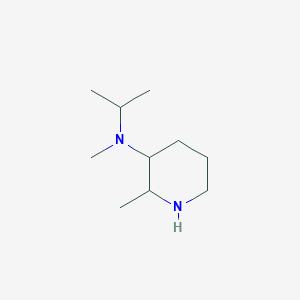
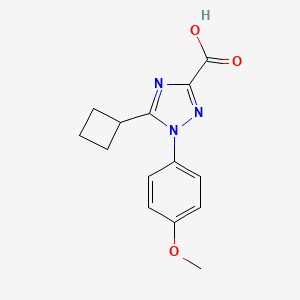
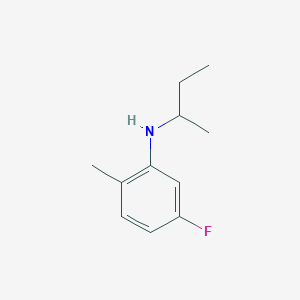
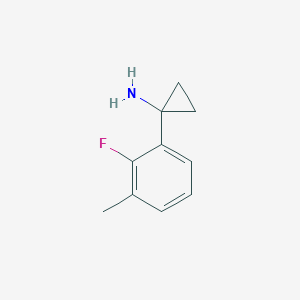
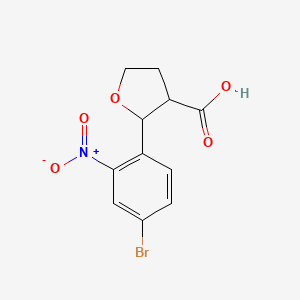
![N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13235751.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]propanal](/img/structure/B13235752.png)
